molecular formula C7H5BClF3O3 B1586374 2-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS No. 1022922-16-2

2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1586374
CAS No.: 1022922-16-2
M. Wt: 240.37 g/mol
InChI Key: BAEHYECKXGVYKR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is part of the organoboron class of reagents, which are known for their stability, ease of preparation, and environmental benignity . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This results in the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability and environmental benignity make it suitable for use in various environments .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression. This compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. For example, it may inhibit or activate specific enzymes, leading to changes in the levels of metabolites and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound is also involved in enzyme inhibition or activation, which can lead to changes in gene expression. The binding interactions with biomolecules are crucial for its role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. The stability and degradation of this compound are important factors to consider in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold effect. These findings highlight the importance of dosage optimization in biochemical research involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may interact with enzymes involved in the synthesis or degradation of metabolites, leading to changes in their levels and overall metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • Phenylboronic acid

Uniqueness: 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both chlorine and trifluoromethoxy groups, which can influence its reactivity and selectivity in various chemical reactions. This makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEHYECKXGVYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376832
Record name 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022922-16-2
Record name 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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